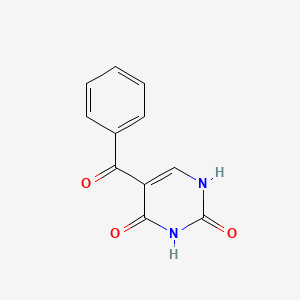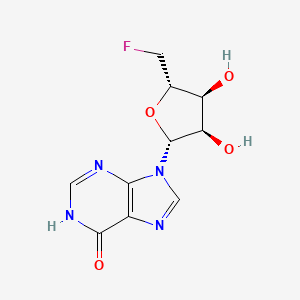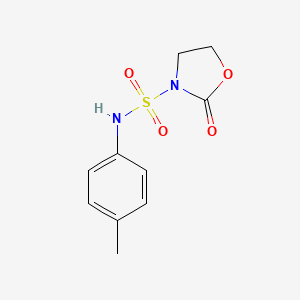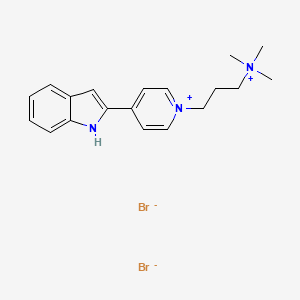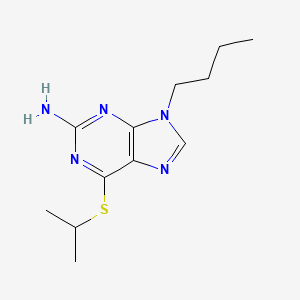
N-Benzyl-6-chloro-5-nitro-2-phenylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-6-chloro-5-nitro-2-phenylpyrimidin-4-amine is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a benzyl group, a chloro group, a nitro group, and a phenylpyrimidine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-6-chloro-5-nitro-2-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of the nitro group into the pyrimidine ring.
Chlorination: Addition of the chloro group to the desired position on the pyrimidine ring.
Benzylation: Attachment of the benzyl group to the nitrogen atom of the pyrimidine ring.
Final Assembly: Combining the intermediate products to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
化学反応の分析
Types of Reactions
N-Benzyl-6-chloro-5-nitro-2-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Benzyl-6-chloro-2-phenylpyrimidin-4-amine.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly as an inhibitor of deubiquitinase enzymes.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which N-Benzyl-6-chloro-5-nitro-2-phenylpyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of the USP1/UAF1 deubiquitinase complex, leading to increased levels of monoubiquitinated PCNA and decreased cell survival in cancer cells . This inhibition disrupts the DNA damage response pathway, making it a potential anticancer agent.
類似化合物との比較
N-Benzyl-6-chloro-5-nitro-2-phenylpyrimidin-4-amine can be compared with other similar compounds, such as:
N-Benzyl-2-phenylpyrimidin-4-amine: Lacks the chloro and nitro groups, which may affect its biological activity.
6-Chloro-5-nitro-2-phenylpyrimidin-4-amine: Lacks the benzyl group, potentially altering its chemical properties and reactivity.
The presence of the benzyl, chloro, and nitro groups in this compound contributes to its unique chemical and biological properties, making it a compound of interest for further research and development.
特性
CAS番号 |
192631-76-8 |
|---|---|
分子式 |
C17H13ClN4O2 |
分子量 |
340.8 g/mol |
IUPAC名 |
N-benzyl-6-chloro-5-nitro-2-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C17H13ClN4O2/c18-15-14(22(23)24)17(19-11-12-7-3-1-4-8-12)21-16(20-15)13-9-5-2-6-10-13/h1-10H,11H2,(H,19,20,21) |
InChIキー |
ZJZLVKXSNPRVDB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC2=C(C(=NC(=N2)C3=CC=CC=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


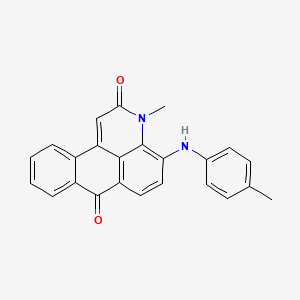
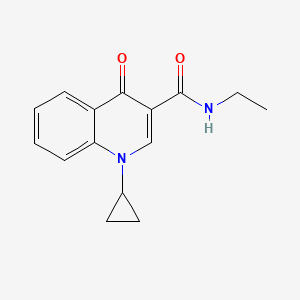
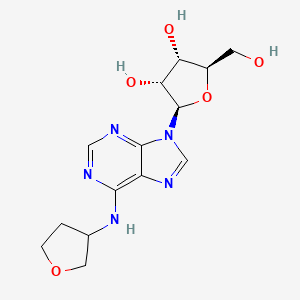
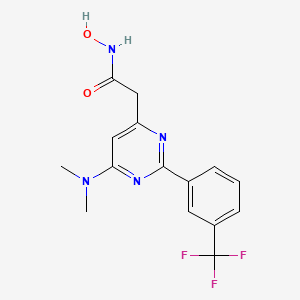
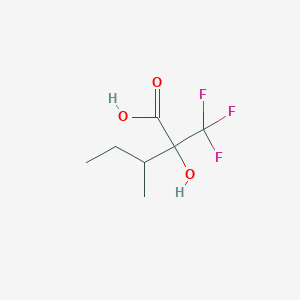
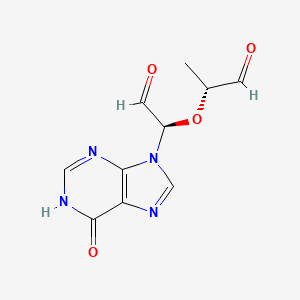
![2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12926463.png)
